6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is a compound that features a quinoline structure with a bromoacetyl substituent. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry. The molecular formula is , indicating the presence of bromine, nitrogen, and oxygen atoms within its structure.
This compound can be classified under quinolone derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The synthesis and characterization of similar compounds have been documented in various scientific literature, highlighting their importance in drug development and organic synthesis .
The synthesis of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one typically involves the reaction of 3,4-dihydroquinolin-2-one with bromoacetyl bromide. The process can be carried out under mild conditions using solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
The compound can undergo various chemical reactions typical for quinolones, including:
The reactivity of the bromoacetyl group allows for further modifications that can enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for compounds like 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one often involves interaction with biological targets such as enzymes or receptors. For instance, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Studies have shown that modifications at the 6-position of the quinolone ring can significantly influence antibacterial potency and selectivity against different bacterial strains .
6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one has potential applications in:
This compound exemplifies how structural modifications can lead to diverse biological activities, making it a valuable target for further research and development in pharmaceutical sciences.
6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one (CAS 70639-82-6) is a structurally specialized molecule that combines the bioactive quinolinone core with a highly reactive bromoacetyl group. This compound, with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol, serves as a critical intermediate in the synthesis of pharmacologically active molecules [3] [6]. The quinolinone scaffold is a "privileged structure" in drug discovery due to its presence in compounds with diverse biological activities, including antileishmanial, anticancer, and central nervous system (CNS) modulation [8] [9]. The bromoacetyl moiety (–COCH₂Br) introduces electrophilic reactivity, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in biological targets. This property is exploited in targeted inhibitor design, particularly for enzymes like proteases or kinases [7]. For instance, derivatives synthesized from this core have demonstrated significant in vitro antileishmanial activity (IC₅₀ values ranging from 5.35 to 10.51 μM), rivaling the potency of miltefosine (IC₅₀ = 8.10 μM) [9].
Table 1: Key Physicochemical Properties of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 70639-82-6 | [2] [4] |
Molecular Formula | C₁₁H₁₀BrNO₂ | [1] [6] |
Molecular Weight | 268.11 g/mol | [2] [4] |
MDL Number | MFCD00173687 | [2] [3] |
SMILES | BrCC(=O)C1=CC2=C(NC(=O)CC2)C=C1 | [3] |
Predicted Density | 1.545 ± 0.06 g/cm³ | [4] |
Predicted Boiling Point | 469.6 ± 45.0 °C | [4] |
Storage Conditions | 2-8°C, inert atmosphere, dark | [3] |
GHS Hazard Statements | H302, H314 (Skin corrosion) | [3] [4] |
Quinolinone derivatives represent a historically significant class of nitrogen-containing heterocycles with roots in natural product isolation and synthetic medicinal chemistry. Early examples include the alkaloid bucharidine, which exhibited antiviral properties [10]. The 3,4-dihydroquinolin-2(1H)-one substructure, specifically, gained prominence due to its structural similarity to endogenous neurotransmitters and its favorable pharmacokinetic profile compared to fully aromatic quinolines [8] [10]. Seminal developments include:
Table 2: Historical Milestones in Medicinally Relevant Quinolinone Derivatives
Compound Class/Name | Key Activity | Significance | Source |
---|---|---|---|
Bucharidine (Natural Product) | Viral RNA Polymerase Inhibition | Early example of bioactive quinoline alkaloid | [10] |
Cilostazol | PDE3 Inhibition / Antiplatelet | Marketed drug for peripheral artery disease | [8] |
Vesnarinone | Cardiotonic (Inotropic Agent) | Investigated for heart failure (highlights scaffold versatility) | [8] |
Aripiprazole | Dopamine D₂ Partial Agonism / Antipsychotic | Marketed atypical antipsychotic | [8] |
GSK3494245/DDD01305143 | Leishmania Proteasome Inhibition | Preclinical candidate for visceral leishmaniasis | [9] |
Compound 5m (Pyrroloquinolinone) | Antileishmanial (In vivo efficacy) | 56.2% liver, 61.1% spleen burden reduction (12.5 mg/kg, i.p.) | [9] |
AHQ Derivatives (e.g., Linomide analogs) | Immunomodulation | Exploited β,β′-tricarbonyl system for nucleophilic reactions | [10] |
The bromoacetyl group (–COCH₂Br) is a cornerstone of targeted covalent inhibitor design due to its controlled electrophilicity. Attached to pharmacophores like the 3,4-dihydroquinolin-2(1H)-one core, it enables precise alkylation of nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) within enzyme active sites [7]. Key advantages include:
Table 3: Reactivity and Applications of the Bromoacetyl Group in Quinolinone Chemistry
Reaction Type | Nucleophile | Product Class | Application/Example | Source |
---|---|---|---|---|
Nucleophilic Substitution (Sₙ2) | Amines (Aliphatic) | α-Carbonyl alkylamines | Precursors to amides, ureas; building blocks for further cyclization | [4] [9] |
Thiols | Thioethers | Linkers for bioconjugation; probes for cysteine-targeting covalent inhibitors | ||
Heterocycles (e.g., Selenides, Triazoles) | Fused heterocycles (e.g., Oxaselenepines) | Antileishmanial agents (e.g., 2H-[1,4]oxaselenepino[5,6-b]quinolin-3(5H)-ones) | [7] | |
Carbanions (Active Methylene) | Keto-esters / 1,3-Dicarbonyls | Building blocks for Knorr-type cyclizations to pyrazoles, pyridines | [10] | |
Intramolecular Cyclization | Amide Nitrogen (Quinolinone) | Bridged tricyclic systems (e.g., Pyrroloquinolinones) | Antileishmanial agents (e.g., 5m, 5p via Ugi/Povarov strategy) | [9] |
Table 4: Commercially Available Suppliers of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one (CAS 70639-82-6)
Supplier | Catalog Number | Purity | Pack Size | Price (USD, Approx.) | Special Notes | Source |
---|---|---|---|---|---|---|
SynQuest Laboratories | 4H48-9-89 | Not Spec. | 250 mg | $130 | Primary supplier; Bulk pricing available | [2] [4] |
AK Scientific | 0945AC | Not Spec. | 250 mg | $230 | Competitive source | [4] |
BLD Pharm | - | Not Spec. | Various | Contact | Cold-chain transportation offered | [3] |
Chemenu | CM108482 | 97% | 5 g | $660 | Higher purity option | [4] |
Pharmacore Co., Limited | - | Not Spec. | Not Spec. | Contact | Global distribution |
Compounds Named in the Article:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1